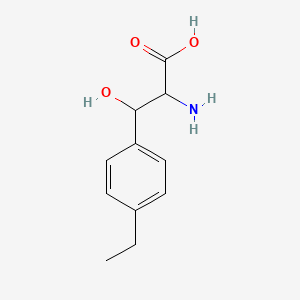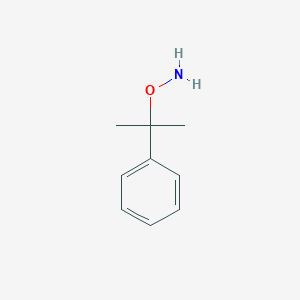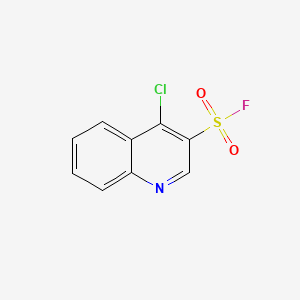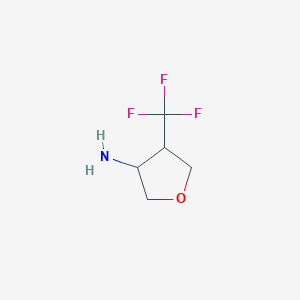
2-Amino-3-(4-ethylphenyl)-3-hydroxypropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-(4-ethylphenyl)-3-hydroxypropanoic acid is an organic compound that belongs to the class of amino acids It features an amino group, a hydroxy group, and a phenyl ring substituted with an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(4-ethylphenyl)-3-hydroxypropanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-ethylbenzaldehyde with glycine in the presence of a base, followed by oxidation to introduce the hydroxy group. The reaction conditions typically include a solvent such as ethanol and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as catalytic hydrogenation or enzymatic synthesis. These methods are designed to produce the compound in large quantities with high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(4-ethylphenyl)-3-hydroxypropanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 2-Amino-3-(4-ethylphenyl)-3-oxopropanoic acid.
Reduction: Formation of 2-Amino-3-(4-ethylphenyl)propanoic acid.
Substitution: Formation of various substituted derivatives on the phenyl ring.
Scientific Research Applications
2-Amino-3-(4-ethylphenyl)-3-hydroxypropanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-3-(4-ethylphenyl)-3-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical processes. Its effects are mediated through binding to active sites on enzymes or receptors, altering their activity and function.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-phenylpropanoic acid: Lacks the ethyl and hydroxy groups, making it less versatile in certain reactions.
2-Amino-3-(4-methylphenyl)-3-hydroxypropanoic acid: Similar structure but with a methyl group instead of an ethyl group, leading to different chemical properties.
2-Amino-3-(4-ethylphenyl)propanoic acid: Lacks the hydroxy group, affecting its reactivity and applications.
Uniqueness
2-Amino-3-(4-ethylphenyl)-3-hydroxypropanoic acid is unique due to the presence of both the hydroxy and ethyl groups, which confer distinct chemical properties and reactivity
Properties
Molecular Formula |
C11H15NO3 |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
2-amino-3-(4-ethylphenyl)-3-hydroxypropanoic acid |
InChI |
InChI=1S/C11H15NO3/c1-2-7-3-5-8(6-4-7)10(13)9(12)11(14)15/h3-6,9-10,13H,2,12H2,1H3,(H,14,15) |
InChI Key |
ULUUBGLWZDIXQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C(C(=O)O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-([1,1'-Biphenyl]-4-yl)-2-aminopropan-1-ol](/img/structure/B13526610.png)
![3-[(Tosyloxy)methyl]3-ethyloxetane](/img/structure/B13526614.png)

![rac-potassium [(1R,2R)-2-[(tert-butoxy)carbonyl]cyclopropyl]trifluoroboranuide](/img/structure/B13526640.png)

![1-Amino-4-methoxybicyclo[2.2.2]octan-2-one](/img/structure/B13526644.png)




